![molecular formula C8H7BrF2O2 B12848191 5-Bromo-2-(2,2-difluoroethoxy)phenol](/img/structure/B12848191.png)
5-Bromo-2-(2,2-difluoroethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2,2-difluoroethoxy)phenol is an organic compound with the molecular formula C8H7BrF2O2. It is characterized by the presence of a bromine atom, a difluoroethoxy group, and a phenol group in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)phenol typically involves the bromination of 2-(2,2-difluoroethoxy)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2-difluoroethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Reduction Reactions: Formation of dehalogenated products or reduced phenolic compounds.
Scientific Research Applications
5-Bromo-2-(2,2-difluoroethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorophenol
- 5-Bromo-2-methoxyphenol
- 2-Bromo-4-fluorophenol
Comparison
Compared to similar compounds, 5-Bromo-2-(2,2-difluoroethoxy)phenol is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
5-Bromo-2-(2,2-difluoroethoxy)phenol is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom and a difluoroethoxy group attached to a phenolic ring. This unique configuration contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, which may influence enzymatic activities and receptor interactions. Additionally, the presence of bromine and difluoroethoxy groups enhances its binding affinity and specificity towards certain molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cells in various models, including breast and prostate cancer cell lines. The compound induces apoptosis (programmed cell death) through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
Other Biological Effects
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in managing conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Difluoroethoxy group enhances reactivity |
5-Bromo-2-fluorophenol | Moderate | Limited | Lacks difluoroethoxy; lower binding affinity |
5-Bromo-2-methoxyphenol | Yes | Moderate | Methoxy group alters hydrophobicity |
2-Bromo-4-fluorophenol | Yes | Limited | Different substitution pattern affects activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent.
Case Study 2: Cancer Cell Proliferation
In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in MCF-7 (breast cancer) cells. The study concluded that further investigation into its mechanism could lead to novel cancer therapies.
Properties
Molecular Formula |
C8H7BrF2O2 |
---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H7BrF2O2/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
NOXLBFKNAYVOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.